3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
Description
3-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-20(2)8-12-16(13(24)9-20)15(11-6-4-3-5-7-11)17-18(22)14(10-21)25-19(17)23-12/h3-7H,8-9,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNMLCRYILMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C#N)N)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base like potassium tert-butoxide. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) or methanol at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedures to ensure efficient production. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, has shown potential in inhibiting the growth of certain cancer cells and microbial strains.
Medicine: The medicinal applications of this compound are vast. It has been studied for its potential use in treating various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. This compound's versatility allows it to be incorporated into a wide range of industrial applications.
Mechanism of Action
The mechanism by which 3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Quinoline: A basic structure similar to the compound .
Indole: Another heterocyclic compound with biological activity.
Chromene: A related structure with potential medicinal properties.
Uniqueness: What sets 3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile apart from other similar compounds is its specific arrangement of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
